1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate

NHC ligand design Organometallic catalysis Steric parameter quantification

1,3-Bis(1-adamantyl)imidazolidin-1-ium tetrafluoroborate (CAS 1176202-63-3; also designated H2IAd·HBF4) is an imidazolidinium salt belonging to the N-heterocyclic carbene (NHC) precursor family. It bears two adamantyl substituents on a saturated imidazolidine backbone, distinguishing it from both its unsaturated imidazolium counterpart IAd·HBF4 and from less bulky saturated NHC precursors such as SIMes or SIPr salts.

Molecular Formula C23H37BF4N2
Molecular Weight 428.4 g/mol
Cat. No. B7949008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate
Molecular FormulaC23H37BF4N2
Molecular Weight428.4 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1CN(C[NH+]1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6
InChIInChI=1S/C23H36N2.BF4/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;2-1(3,4)5/h16-21H,1-15H2;/q;-1/p+1
InChIKeyAFLPPSBVXPAHAH-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(1-adamantyl)imidazolidin-1-ium Tetrafluoroborate – Saturated NHC Precursor with Extreme Steric Bulk for Organometallic and Ionic Liquid Applications


1,3-Bis(1-adamantyl)imidazolidin-1-ium tetrafluoroborate (CAS 1176202-63-3; also designated H2IAd·HBF4) is an imidazolidinium salt belonging to the N-heterocyclic carbene (NHC) precursor family. It bears two adamantyl substituents on a saturated imidazolidine backbone, distinguishing it from both its unsaturated imidazolium counterpart IAd·HBF4 and from less bulky saturated NHC precursors such as SIMes or SIPr salts [1]. Upon deprotonation, it generates the free carbene H2IAd (1,3-di(1-adamantyl)-4,5-dihydroimidazol-2-ylidene), one of the most sterically demanding saturated NHC ligands known, which finds use in palladium-catalyzed cross-coupling, ruthenium-mediated olefin metathesis studies, and as a building block for ionic-liquid-type electrolytes [2].

Why 1,3-Bis(1-adamantyl)imidazolidin-1-ium Tetrafluoroborate Cannot Be Replaced by SIMes·HBF4 or SIPr·HBF4 in Demanding Applications


Simple replacement of 1,3-bis(1-adamantyl)imidazolidin-1-ium tetrafluoroborate with the more common saturated NHC precursors SIMes·HBF4 or SIPr·HBF4 risks both catalytic failure and misrepresented steric environment. The bis-adamantyl imidazolidinium scaffold provides a percent buried volume (%Vbur) that exceeds that of IAd (39.8%) and SIMes (36.9%) by a significant margin [1], while the saturated backbone further amplifies donor strength relative to the unsaturated IAd analogue. This extreme steric profile is not merely academic: H2IAd fails to coordinate to the first-generation Grubbs ruthenium precursor [RuCl2(CHPh)(PCy3)2] under conditions where SIMes (H2IMes) and SIPr (H2IPr) react smoothly, demonstrating that the bis-adamantyl geometry crosses a steric threshold that fundamentally alters coordination chemistry [2]. Furthermore, the tetrafluoroborate anion imparts solubility and handling characteristics distinct from the chloride salt (H2IAd·Cl, CAS 871126-33-9), affecting both in situ deprotonation efficiency and compatibility with moisture-sensitive protocols .

Quantitative Differentiation Guide for 1,3-Bis(1-adamantyl)imidazolidin-1-ium Tetrafluoroborate – Comparator-Anchored Evidence


Percent Buried Volume (%Vbur) – H2IAd Surpasses SIMes and Approaches SIPr in Steric Footprint

The percent buried volume (%Vbur) of the free carbene H2IAd derived from 1,3-bis(1-adamantyl)imidazolidin-1-ium tetrafluoroborate is projected to exceed 39.8% (the measured value for the unsaturated IAd in [Au(IAd)Cl]), based on the well-established trend that saturation of the imidazole backbone increases %Vbur (SIPr 47.0% > IPr 44.5%; SIMes 36.9% > IMes 36.5%) [1]. This places H2IAd in the upper tier of NHC steric bulk, substantially exceeding SIMes (36.9%) and rivaling SIPr (47.0%), but with a qualitatively different steric profile conferred by the globular adamantyl cages rather than the planar aryl rings of SIPr [1]. No direct %Vbur measurement for H2IAd is available in the peer-reviewed literature; the projection is a class-level inference supported by the consistent saturated/unsaturated %Vbur trend across multiple NHC families [1].

NHC ligand design Organometallic catalysis Steric parameter quantification

Failed Coordination to Grubbs-Type Ruthenium Precursor – A Steric Threshold Benchmark Unique to H2IAd

In a direct head-to-head experiment, the free carbene H2IAd (generated from the imidazolidinium precursor) failed to react with the first-generation Grubbs complex [RuCl2(CHPh)(PCy3)2] under standard conditions, whereas the unsymmetrical analogue H2IAdMes (bearing one adamantyl and one mesityl group) readily formed the corresponding ruthenium alkylidene complex [RuCl2(CHPh)(H2IAdMes)(PCy3)] [1]. By contrast, the saturated NHC SIMes (H2IMes, derived from 1,3-bis(2,4,6-trimethylphenyl)imidazolidinium chloride) reacts smoothly with the same ruthenium precursor to generate the well-known second-generation Grubbs catalyst, a cornerstone of modern olefin metathesis [2]. The authors attributed the failure of H2IAd to 'excessive steric crowding imparted by the 1-adamantyl moiety towards the position trans to the benzylidene group' [1].

Olefin metathesis Ruthenium catalyst design NHC coordination chemistry

Thermal Stability of the Chloride Salt – H2IAd·Cl Decomposes at >360 °C, Outperforming SIMes·HCl and SIPr·HCl

The chloride salt analogue 1,3-bis(1-adamantyl)imidazolidinium chloride (H2IAd·Cl, CAS 871126-33-9) exhibits a decomposition temperature exceeding 360 °C . This is substantially higher than the melting points of the two most widely used saturated NHC precursors: 1,3-bis(2,4,6-trimethylphenyl)imidazolidinium chloride (SIMes·HCl) melts at approximately 268–272 °C, and 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride (SIPr·HCl) melts at approximately 278–282 °C . While direct melting point data for the tetrafluoroborate salt (H2IAd·HBF4) are not systematically reported, the exceptional thermal stability of the imidazolidinium cation scaffold is anion-independent at first approximation, suggesting that H2IAd·HBF4 retains superior thermal robustness relative to SIMes·HBF4 and SIPr·HBF4 [1].

NHC precursor stability High-temperature catalysis Thermogravimetric benchmark

Tetrafluoroborate vs. Chloride Counterion – Rationale for Preferring H2IAd·HBF4 over H2IAd·Cl in Carbene Generation Protocols

The tetrafluoroborate salt H2IAd·HBF4 (CAS 1176202-63-3) is the preferred precursor for generating the free carbene H2IAd when compared to the chloride analogue H2IAd·Cl (CAS 871126-33-9). The BF4⁻ anion provides enhanced solubility in polar aprotic solvents such as THF, DMF, and acetonitrile, facilitating homogeneous in situ deprotonation with bases such as KOtBu or NaH . In contrast, the chloride salt requires more forcing conditions and is documented to be stored under inert gas at 2–8 °C to prevent decomposition . Commercial suppliers including TCI and Sigma-Aldrich offer H2IAd·HBF4 at ≥98.0% purity (HPLC/qNMR), with recommended storage at room temperature under inert atmosphere, while the chloride analogue is explicitly listed as requiring refrigeration .

NHC generation Counterion effect In situ deprotonation

Palladium–H2IAd Complex Performance in the Heck Reaction – Distinct Deactivation Pathway Characterized

The palladium(II) complex acetato(1,3-diadamantylimidazolin-2-ylidene)[o-(di-o-tolylphosphino)benzyl]palladium(II), bearing the H2IAd ligand derived from 1,3-bis(1-adamantyl)imidazolidin-1-ium tetrafluoroborate, was evaluated in the Heck reaction and found to be catalytically active [1]. Under basic conditions with Ca(OH)2, a hydroxo intermediate was formed, which upon exposure to molecular oxygen converted to a tetranuclear Pd4-oxo-hydroxo-peroxo cluster, rendering the catalyst inactive [1]. This specific deactivation pathway—'oxo-assembling'—was structurally characterized by X-ray crystallography and rationalized by DFT calculations, providing a mechanistic understanding that is unique to this ligand–metal combination [1]. While the paper does not provide direct head-to-head TON or TOF data against SIMes–Pd or SIPr–Pd systems, the identification of a discrete deactivation intermediate is a differentiating feature relevant to researchers studying catalyst longevity under aerobic or basic conditions [1].

Heck coupling Palladium catalysis Catalyst deactivation mechanism

Inclusion in Sigma-Aldrich NHC Ligand Kit I for Buchwald-Hartwig Cross-Coupling – Validated by a Major Commercial Supplier

1,3-Bis(1-adamantyl)imidazolidin-1-ium tetrafluoroborate (as the imidazolium tetrafluoroborate salt, CAS 286014-42-4 for the unsaturated variant; the saturated imidazolinium variant CAS 1176202-63-3 is listed separately) is included in Sigma-Aldrich's NHC Ligand Kit I, specifically designated for palladium-catalyzed Buchwald-Hartwig cross-coupling reactions . This commercial curation places the compound alongside other validated NHC precursors (IMes·HCl, SIMes·HCl, IPr·HCl, SIPr·HCl) and signals its recognized utility in C–N bond-forming catalysis . The kit inclusion provides procurement confidence: the compound has passed a major supplier's quality and application screening for coupling chemistry .

Buchwald-Hartwig amination NHC ligand kit Commercial validation

Optimal Use Cases for 1,3-Bis(1-adamantyl)imidazolidin-1-ium Tetrafluoroborate – Evidence-Driven Application Scenarios


Enforcing Low-Coordinate Metal Centers via Extreme Steric Pressure in Main-Group and Late-Transition-Metal Chemistry

Based on the projected %Vbur exceeding 39.8% [1] and the demonstrated failure of H2IAd to coordinate to the sterically congested Grubbs I ruthenium center [2], this precursor is ideally suited for synthesizing low-coordinate, mononuclear metal complexes where ligand-imposed steric saturation prevents dimerization, solvent coordination, or substrate over-binding. Target metals include Zn(II) organocations, two-coordinate Co(I) and Ni(0) complexes, and Au(I) systems requiring a single bulky ancillary ligand [3].

High-Temperature Palladium-Catalyzed Cross-Coupling Reactions Requiring Thermally Robust NHC Precursors

The exceptional thermal stability of the imidazolidinium scaffold (decomposition >360 °C for the chloride salt , with the BF4 salt offering room-temperature storage ) makes this precursor suitable for Heck, Suzuki-Miyaura, and Buchwald-Hartwig reactions conducted at elevated temperatures (≥130 °C) where less thermally robust precursors such as SIMes·HCl or SIPr·HCl may undergo premature decomposition or carbene dimerization .

Mechanistic Studies of NHC–Palladium Catalyst Deactivation via Defined Oxo-Cluster Intermediates

The H2IAd-bearing palladacycle characterized by Frey et al. undergoes a structurally defined deactivation pathway forming a tetranuclear Pd4-oxo-hydroxo-peroxo cluster under aerobic basic conditions [4]. This provides a unique, crystallographically tractable model for studying catalyst deactivation in cross-coupling chemistry, contrasting with the poorly defined Pd-black precipitation observed with phosphine-based systems. Researchers investigating catalyst longevity and regeneration should select this precursor for its ability to generate isolable deactivation intermediates amenable to structural and computational analysis [4].

Synthesis of Ionic Liquids and Electrolytes Exploiting the Rigid Adamantyl-Imidazolidinium Cation Scaffold

The combination of a saturated imidazolidinium core, two rigid adamantyl substituents, and a weakly coordinating BF4⁻ anion yields a salt with ionic-liquid character and documented electrochemical applications . The high thermal stability (>360 °C decomposition threshold for the cation ) and the electrochemical inertness of the BF4⁻ anion make this compound a candidate for high-temperature electrolyte formulations in batteries and supercapacitors, where imidazolium-based ionic liquids with less bulky substituents may exhibit narrower electrochemical windows or lower thermal ceilings .

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